N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis using microbial systems has been applied to the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. For instance, LY451395, a potent AMPA receptor potentiator, was metabolized using Actinoplanes missouriensis, producing several mammalian metabolites. This approach supports the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, offering a method to generate sufficient amounts of metabolites for research purposes M. Zmijewski et al., 2006.
Antibacterial Activity of Heterocyclic Compounds
Research into novel heterocyclic compounds containing a sulfonamido moiety has demonstrated significant antibacterial properties. These compounds, synthesized through reactions involving ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, have shown high activities against various bacterial strains, illustrating the potential of sulfonamides in developing new antibacterial agents M. E. Azab et al., 2013.
Ocular Hypotensive Activity
Benzo[b]thiophene-2-sulfonamide derivatives have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, useful in glaucoma treatment. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown to be potent ocular hypotensive agents, highlighting the role of sulfonamides in developing therapeutic agents for eye conditions S. Graham et al., 1989.
Enantioselective Organocatalysis
Novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been used as organocatalysts in the enantioselective synthesis of cyclopropane products. This research demonstrates the utility of sulfonamides in facilitating chemical reactions with high enantiomeric excess, contributing to the synthesis of complex organic compounds Antti Hartikka et al., 2007.
Future Directions
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S3/c15-13(10-5-6-10,11-3-1-7-18-11)9-14-20(16,17)12-4-2-8-19-12/h1-4,7-8,10,14-15H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXUHMCAGDGPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.